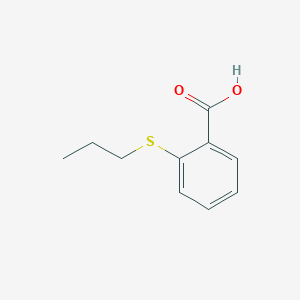2-(Propylthio)benzoic acid
CAS No.: 21213-10-5
Cat. No.: VC2491259
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21213-10-5 |
|---|---|
| Molecular Formula | C10H12O2S |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | 2-propylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C10H12O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
| Standard InChI Key | MNTQKBRBPNZLPM-UHFFFAOYSA-N |
| SMILES | CCCSC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CCCSC1=CC=CC=C1C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Propylthio)benzoic acid consists of a benzene ring substituted at the 2-position with a carboxylic acid group (-COOH) and at the same position with a propylthio group (-S-C₃H₇). The propylthio group contains a straight-chain propyl moiety attached to the sulfur atom, which in turn is connected to the benzene ring .
Physicochemical Properties
The key physicochemical properties of 2-(Propylthio)benzoic acid are summarized in Table 1:
Table 1: Physicochemical Properties of 2-(Propylthio)benzoic Acid
Synthesis Methods
Synthetic Routes
The synthesis of 2-(Propylthio)benzoic acid can be achieved through several methods, primarily involving substitution reactions of benzoic acid derivatives. A common synthetic route involves the following steps:
-
Functionalization of 2-halobenzoic acid with propanethiol under basic conditions
-
Nucleophilic substitution reactions involving 2-mercaptobenzoic acid and propyl halides
-
Reduction of higher oxidation state sulfur compounds to form the thioether linkage
Technical parameters such as reaction temperature, pressure, solvent choice, and reaction time significantly influence the yield and purity of the final product.
Alternative Synthesis Methods
Alternative synthetic approaches may include:
-
Metal-catalyzed coupling reactions between 2-mercaptobenzoic acid and propyl-containing reagents
-
Reduction of 2-(propylsulfonyl)benzoic acid or 2-(propylsulfinyl)benzoic acid
-
Directed ortho-metallation of benzoic acid derivatives followed by sulfenylation with propyl disulfides
Physical and Spectroscopic Characteristics
Spectroscopic Data
Spectroscopic analysis provides valuable information for identifying and characterizing 2-(Propylthio)benzoic acid. Key spectroscopic characteristics are presented in Table 2:
Table 2: Spectroscopic Data for 2-(Propylthio)benzoic Acid
Crystallography
While specific crystallographic data for 2-(Propylthio)benzoic acid is limited in the available search results, information about related compounds suggests that it likely crystallizes in monoclinic or triclinic systems. The related compound 2-(Isopropylthio)benzoic acid crystallizes in the centrosymmetric space group P2₁/c with a single hydrogen bond forming a cyclic dimer structure .
Chemical Reactivity
The chemical reactivity of 2-(Propylthio)benzoic acid is primarily determined by the presence of both the carboxylic acid group and the thioether functionality. These functional groups enable the compound to participate in various chemical transformations:
Carboxylic Acid Reactions
-
Esterification with alcohols to form corresponding esters
-
Amidation reactions with amines to form amides
-
Reduction to alcohols or aldehydes
-
Decarboxylation under specific conditions
-
Salt formation with bases to form carboxylate salts
Thioether Reactions
-
Oxidation to sulfoxides or sulfones
-
Alkylation at the sulfur atom
-
Metal coordination through the sulfur atom
-
Cleavage of the carbon-sulfur bond under reductive conditions
Biological Activity and Applications
Antitumor Activity
2-(Propylthio)benzoic acid (2-PTBA) has been reported to demonstrate antitumor activity. Research indicates that it may inhibit the growth of tumor cells through multiple mechanisms:
-
Disruption of cell cycle progression
-
Induction of apoptosis (programmed cell death)
-
Disruption of the bcl-2 family proteins, which are known inhibitors of apoptosis
Comparative studies suggest that 2-PTBA may have greater efficacy than cisplatin in certain mouse mammary carcinoma models while producing fewer side effects such as kidney damage or bone marrow suppression .
Structure-Activity Relationships
The biological activity of 2-(Propylthio)benzoic acid appears to be influenced by its structural features, particularly the presence of both the carboxylic acid group and the sulfur-containing substituent. Structure-activity relationship studies of related compounds suggest that:
-
The position of the propylthio group relative to the carboxylic acid group significantly affects biological activity
-
The length of the alkyl chain attached to the sulfur atom modulates potency and selectivity
-
Modification of the carboxylic acid group (e.g., forming esters or amides) can alter pharmacokinetic properties and activity profiles
Analytical Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be employed for the analysis of 2-(Propylthio)benzoic acid. A normal chamber without saturation can be used for the separation of this compound from other aromatic acids . Thin-layer chromatography (TLC) is also applicable for monitoring reactions involving this compound.
Spectroscopic Analysis
Spectroscopic techniques provide valuable tools for the identification and characterization of 2-(Propylthio)benzoic acid:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume